molecular formula C14H20N4 B8037177 5-[(1,2,3,4,4a,8a-hexahydroquinolin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine

5-[(1,2,3,4,4a,8a-hexahydroquinolin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B8037177
M. Wt: 244.34 g/mol
InChI Key: JZTVLSVPTFLIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1,2,3,4,4a,8a-hexahydroquinolin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a hexahydroquinoline moiety with a pyrazole ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1,2,3,4,4a,8a-hexahydroquinolin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the hexahydroquinoline intermediate, which is then coupled with a pyrazole derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials and catalysts.

Biology: In biological research, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe or inhibitor in biochemical assays.

Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure allows for diverse functionalization, making it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-[(1,2,3,4,4a,8a-hexahydroquinolin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in physiological changes.

Comparison with Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.

    Pyrazole Derivatives: Compounds with pyrazole rings, such as celecoxib and pyrazole itself.

Uniqueness: What sets 5-[(1,2,3,4,4a,8a-hexahydroquinolin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine apart is its combined structure of hexahydroquinoline and pyrazole. This dual functionality provides unique chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(3,4,4a,8a-tetrahydro-2H-quinolin-1-ylmethyl)-1-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c1-17-12(9-14(15)16-17)10-18-8-4-6-11-5-2-3-7-13(11)18/h2-3,5,7,9,11,13H,4,6,8,10H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTVLSVPTFLIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)CN2CCCC3C2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.